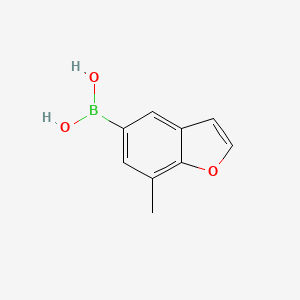
(7-methylbenzofuran-5-yl)boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-methylbenzofuran-5-yl)boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This particular compound features a benzofuran ring with a methyl group at the 7th position and a boronic acid group at the 5th position. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-methylbenzofuran-5-yl)boronic Acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and reagents is crucial to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: (7-methylbenzofuran-5-yl)boronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate (KOAc) or potassium phenoxide (KOPh) for borylation reactions.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and others depending on the reaction.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
科学的研究の応用
(7-methylbenzofuran-5-yl)boronic Acid has diverse applications in scientific research:
作用機序
The mechanism of action of (7-methylbenzofuran-5-yl)boronic Acid in various applications involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications and enzyme inhibition. The boronic acid group can interact with hydroxyl groups on biomolecules, leading to the formation of stable complexes that can be used for detection or inhibition purposes .
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a benzofuran ring.
2-Furylboronic Acid: Contains a furan ring instead of a benzofuran ring.
3-Methylphenylboronic Acid: Similar structure but with a methyl group on the phenyl ring.
Uniqueness: (7-methylbenzofuran-5-yl)boronic Acid is unique due to the presence of the benzofuran ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where interactions with aromatic systems are important. The methyl group at the 7th position can also influence the reactivity and selectivity of the compound in various reactions .
特性
分子式 |
C9H9BO3 |
|---|---|
分子量 |
175.98 g/mol |
IUPAC名 |
(7-methyl-1-benzofuran-5-yl)boronic acid |
InChI |
InChI=1S/C9H9BO3/c1-6-4-8(10(11)12)5-7-2-3-13-9(6)7/h2-5,11-12H,1H3 |
InChIキー |
UXNWRQSFCXYHPZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C2C(=C1)C=CO2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


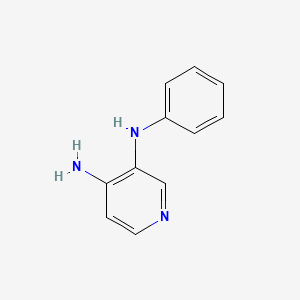

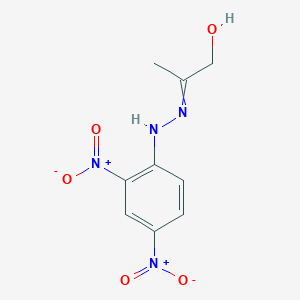
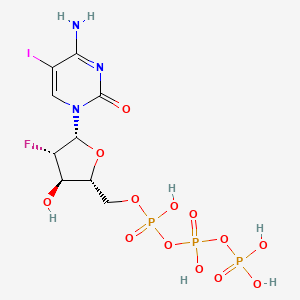
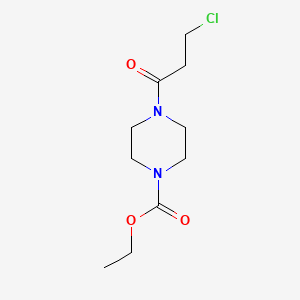
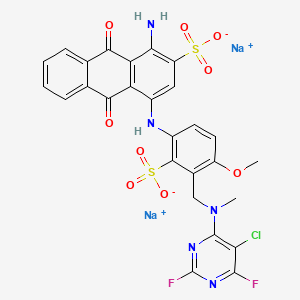
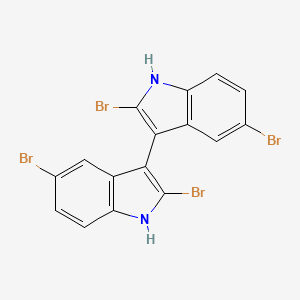
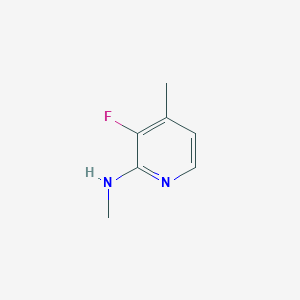
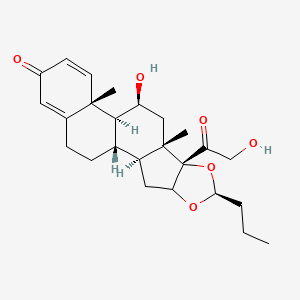
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)
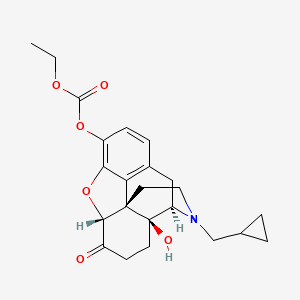
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)
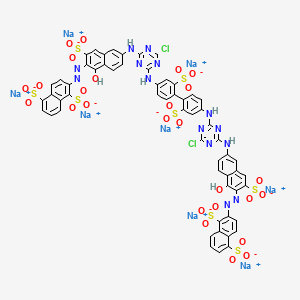
![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
